2-(3,5-Dimethylcyclohexyl)ethan-1-ol
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Overview
Description
“2-(3,5-Dimethylcyclohexyl)ethan-1-ol” is a chemical compound with the molecular formula C10H20O . It has a molecular weight of 156.27 . This compound is also known as DMCOH or DMCHA.
Molecular Structure Analysis
The InChI code for “this compound” is1S/C10H20O/c1-8-5-9(2)7-10(6-8)3-4-11/h8-11H,3-7H2,1-2H3
. This code provides a specific representation of the molecule’s structure.
Scientific Research Applications
Fragrance Material
- Fragrance Ingredient : It's a part of the fragrance structural group Alkyl Cyclic Ketones, commonly used in perfumery for its unique scent characteristics (Scognamiglio, Letizia, & Api, 2013).
Chemical Synthesis and Properties
- Novel Woody–Ambery Odorants : Research into the synthesis of methyl-substituted acetyl-1-oxaspiro[4.5]decanes, related to the structure of 2-(3,5-Dimethylcyclohexyl)ethan-1-ol, has led to the discovery of novel woody-ambery odorants (Kraft & Popaj, 2008).
- Antibacterial Compounds : Isolation from Bacillus pumilus revealed compounds structurally related to this compound with potent antibacterial effects (Chu et al., 2019).
- Potential Trichothecene Precursors : In the synthesis of certain trichothecene precursors, derivatives of this compound were used (Banks et al., 1981).
Medicinal Chemistry
- Enzyme Inhibitory Activities : Some derivatives of this compound have shown potential as enzyme inhibitors, providing avenues for further research in medicinal chemistry (Harit et al., 2012).
Crystal Engineering
- Supramolecular Assemblies : This compound is involved in the study of crystal engineering of supramolecular assemblies, indicating its utility in the field of materials science (Arora & Pedireddi, 2003).
Safety and Hazards
The safety information available indicates that “2-(3,5-Dimethylcyclohexyl)ethan-1-ol” may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Properties
IUPAC Name |
2-(3,5-dimethylcyclohexyl)ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O/c1-8-5-9(2)7-10(6-8)3-4-11/h8-11H,3-7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUXMVGNCVAYNEP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(C1)CCO)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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